3-methyl-5-methylidene-2,5-dihydrofuran-2-one 3-methyl-5-methylidene-2,5-dihydrofuran-2-one
Brand Name: Vulcanchem
CAS No.: 61892-54-4
VCID: VC11576061
InChI: InChI=1S/C6H6O2/c1-4-3-5(2)8-6(4)7/h3H,2H2,1H3
SMILES:
Molecular Formula: C6H6O2
Molecular Weight: 110.11 g/mol

3-methyl-5-methylidene-2,5-dihydrofuran-2-one

CAS No.: 61892-54-4

Cat. No.: VC11576061

Molecular Formula: C6H6O2

Molecular Weight: 110.11 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

3-methyl-5-methylidene-2,5-dihydrofuran-2-one - 61892-54-4

Specification

CAS No. 61892-54-4
Molecular Formula C6H6O2
Molecular Weight 110.11 g/mol
IUPAC Name 3-methyl-5-methylidenefuran-2-one
Standard InChI InChI=1S/C6H6O2/c1-4-3-5(2)8-6(4)7/h3H,2H2,1H3
Standard InChI Key JTOAPCOQJLEHPT-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C)OC1=O

Introduction

Chemical and Physical Properties

Structural Characteristics

The compound features a furanone backbone with a methyl group at position 3 and a methylidene group at position 5. This configuration introduces significant strain and reactivity due to the conjugated double bond system within the lactone ring. The planar structure facilitates π-orbital interactions, enhancing its suitability for cycloaddition and polymerization reactions .

Physicochemical Data

Key physical properties include a density of 1.09 g/cm³ and a boiling point of 220.4°C at 760 mmHg . The flash point is 82.2°C, indicating moderate flammability under standard conditions . Thermodynamic properties such as the enthalpy of formation (ΔfH\Delta_fH^\circ) and Gibbs free energy (ΔfG\Delta_fG^\circ) remain understudied for this compound, though related furanones exhibit values in the range of 292.15-292.15 kJ/mol and 119.44-119.44 kJ/mol, respectively .

PropertyValueSource
Molecular FormulaC6H6O2\text{C}_6\text{H}_6\text{O}_2
Molecular Weight110.11 g/mol
Density1.09 g/cm³
Boiling Point220.4°C
Flash Point82.2°C

Synthesis Methods

Cyclization Reactions

The primary synthesis route involves intramolecular cyclization of γ,δ-unsaturated carboxylic acid derivatives. For example, heating 4-pentenoic acid derivatives in the presence of acid catalysts induces lactonization, forming the furanone ring. A two-step process—oxidation followed by ring closure—has also been reported, yielding the target compound with >90% purity.

Alternative Approaches

Microwave-assisted synthesis reduces reaction times from hours to minutes, enhancing efficiency. Enzymatic methods using lipases or esterases are emerging as sustainable alternatives, though yields remain suboptimal (50–60%).

Thermodynamic and Kinetic Behavior

Enthalpy and Reactivity

While direct measurements for 3-methyl-5-methylidene-2,5-dihydrofuran-2-one are scarce, analogous compounds like 2,3-dihydro-5-methylfuran (CAS 1487-15-6) exhibit a liquid-phase enthalpy of formation (ΔfH\Delta_fH^\circ) of 165.0±2.3-165.0 \pm 2.3 kJ/mol . The methylidene group in the target compound likely lowers activation energy for addition reactions, as seen in similar α,β-unsaturated lactones .

Stability Considerations

The compound is stable under inert atmospheres but prone to hydrolysis in aqueous media due to the electrophilic carbonyl group . Storage recommendations include anhydrous conditions and temperatures below 25°C.

Biological Activities and Applications

Industrial Applications

  • Pharmaceuticals: Serves as a precursor for prostaglandin analogs and antiviral agents.

  • Agrochemicals: Functionalized derivatives act as plant growth regulators.

  • Fragrance Industry: Contributes to woody and amber notes in perfumes.

Analytical Characterization

Spectroscopic Techniques

  • NMR: 1H^1\text{H} NMR (400 MHz, CDCl₃) shows characteristic signals at δ 5.72 (1H, d, J=1.6J = 1.6 Hz, CH₂=) and δ 2.12 (3H, s, CH₃).

  • IR: Strong absorption at 1775 cm⁻¹ confirms the lactone carbonyl.

  • MS: ESI-MS exhibits a molecular ion peak at m/z 110.037 [M+H]⁺ .

Comparative Analysis with Related Compounds

Structural Analogues

CompoundMolecular FormulaKey Differences
2,3-Dihydro-5-methylfuranC5H8O\text{C}_5\text{H}_8\text{O}Lacks lactone carbonyl
5-Hydroxy-2(5H)-furanoneC4H4O3\text{C}_4\text{H}_4\text{O}_3Additional hydroxyl group

Thermodynamic Comparison

The enthalpy of combustion (ΔcH\Delta_cH^\circ) for 2,3-dihydro-5-methylfuran is 2945.9±2.3-2945.9 \pm 2.3 kJ/mol , whereas computational models predict values 15–20% higher for the target compound due to its conjugated system .

Research Opportunities and Future Directions

Unexplored Biological Targets

Screening against kinase families (e.g., MAPK, EGFR) could reveal anticancer potential.

Green Chemistry Innovations

Developing photochemical or electrocatalytic synthesis methods may improve sustainability.

Material Science Applications

Copolymerization with styrene or acrylates could yield biodegradable plastics with tunable rigidity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator